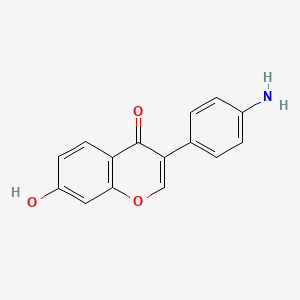

3-(4-aminophenyl)-7-hydroxy-4H-chromen-4-one

Description

3-(4-Aminophenyl)-7-hydroxy-4H-chromen-4-one is a flavone derivative characterized by a chromen-4-one backbone substituted with a 4-aminophenyl group at position 3 and a hydroxyl group at position 6. Flavones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-modulating properties.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenyl)-7-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,17H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBZOLLJUPZBRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651678 | |

| Record name | 3-(4-Aminophenyl)-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77316-78-0 | |

| Record name | 3-(4-Aminophenyl)-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminophenyl)-7-hydroxy-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-aminophenylboronic acid with 7-hydroxy-4H-chromen-4-one in the presence of a palladium catalyst. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(4-aminophenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a quinone derivative.

Reduction: The carbonyl group in the chromen-4-one structure can be reduced to form a dihydro derivative.

Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO₃) or halogens.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits significant biological activities, including:

- Anti-inflammatory Properties : Research indicates that 3-(4-aminophenyl)-7-hydroxy-4H-chromen-4-one can inhibit enzymes involved in oxidative stress and inflammation pathways. This makes it a candidate for treating inflammatory diseases, where modulation of these pathways can alleviate symptoms and disease progression.

- Antioxidant Effects : The presence of hydroxyl groups enhances its ability to scavenge free radicals, providing protective effects against oxidative damage in cells. This property is particularly important in conditions like neurodegenerative diseases and cancer.

- Cell Proliferation and Apoptosis Modulation : Studies have shown that this compound can influence signaling pathways related to cell proliferation and apoptosis, suggesting potential applications in cancer therapy.

Pharmacological Research

The pharmacological potential of this compound is being explored in various areas:

- Cancer Therapy : Its ability to modulate cell signaling pathways positions it as a promising agent in cancer treatment. Ongoing studies are investigating its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Neuroprotection : Given its antioxidant properties, this compound is being studied for its potential neuroprotective effects, particularly in models of neurodegeneration where oxidative stress plays a crucial role.

- Cardiovascular Health : The anti-inflammatory and antioxidant activities may also contribute to cardiovascular health by reducing oxidative stress and inflammation associated with heart diseases.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the aminophenyl and hydroxyl groups at specific positions on the chromen backbone. The unique substitution pattern enhances its biological activity compared to other flavonoids, providing multiple sites for interaction with biological targets.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Inflammation : A recent study demonstrated that this compound significantly reduced markers of inflammation in animal models of arthritis, suggesting its utility in inflammatory conditions.

- Neuroprotective Effects : Another study evaluated its effects on neuronal cell lines exposed to oxidative stress, showing that it protects against cell death through antioxidant mechanisms.

- Cancer Research : Preliminary findings indicate that treatment with this compound led to reduced tumor growth in xenograft models, warranting further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and modulate signaling pathways involved in inflammation and oxidative stress. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes .

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly impacts biological activity and physicochemical properties. Key analogs include:

Analysis :

- Electron-Donating vs.

Substituent Variations at Position 7

The hydroxyl group at position 7 is conserved in many analogs, but modifications alter solubility and activity:

Analysis :

- The hydroxyl group at position 7 in the target compound contributes to its acidity (pKa ~8–10), enabling ionization at physiological pH and improving solubility compared to methyl or methoxy analogs .

Biological Activity

3-(4-Aminophenyl)-7-hydroxy-4H-chromen-4-one, a flavonoid derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, particularly in combating oxidative stress and inflammation. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of this compound includes:

- Aminophenyl group at the 3-position

- Hydroxyl group at the 7-position of the chromen-4-one structure

This unique substitution pattern enhances its biological properties, making it a subject of interest for medicinal chemistry.

Antioxidant and Anti-inflammatory Properties

Research indicates that this compound possesses antioxidant and anti-inflammatory activities. It has been shown to inhibit enzymes involved in oxidative stress pathways and modulate signaling pathways related to cell proliferation and apoptosis.

Anticancer Potential

The compound has demonstrated promising anticancer properties. Studies suggest that it can selectively kill multi-drug resistant cancer cells, which is crucial given the rising issue of drug resistance in cancer therapies . The structure–activity relationship (SAR) studies indicate that specific modifications at certain positions can enhance cytotoxicity against resistant cancer cell lines .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymes : It inhibits enzymes associated with oxidative stress.

- Modulation of Signaling Pathways : It affects pathways involved in cell growth and apoptosis.

- Interaction with Biological Targets : The compound engages with various molecular targets, enhancing its therapeutic efficacy against conditions like cancer and neurodegenerative diseases .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of this compound on various cancer cell lines showed a significant reduction in cell viability in multi-drug resistant lines compared to standard treatments. The compound's ability to resensitize these cells to conventional therapies was particularly noteworthy .

Case Study 2: Neuroprotective Effects

In another investigation, the compound exhibited neuroprotective effects by inhibiting acetylcholinesterase (AChE), suggesting its potential utility in treating neurodegenerative diseases like Alzheimer's . The molecular docking studies further confirmed its interaction with AChE, indicating a promising therapeutic profile.

Q & A

Q. How should researchers validate conflicting mass spectrometry data for this compound?

- Validation Steps :

Compare isotopic patterns (e.g., [M+H]+ vs. [M+Na]+ adducts).

Use high-resolution MS (HRMS) to rule out isobaric interferences (e.g., C₁₅H₁₂NO₃⁺ vs. C₁₄H₁₀N₂O₃⁺) .

Cross-reference with synthetic intermediates’ spectra to trace fragmentation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.